molecular formula C12H26O3Si B12542455 Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester CAS No. 143429-10-1

Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester

Cat. No.: B12542455
CAS No.: 143429-10-1
M. Wt: 246.42 g/mol
InChI Key: JIYVKGMCROZSKA-UHFFFAOYSA-N
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Description

Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester is a chemical compound with the molecular formula C11H24O3Si. It is a derivative of acetic acid where the hydroxyl group is replaced by a [[tris(1-methylethyl)silyl]oxy] group, and the carboxyl group is esterified with a methyl group. This compound is known for its unique chemical properties and applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester typically involves the reaction of acetic acid with [[tris(1-methylethyl)silyl]oxy] chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester involves its ability to act as a silylating agent. The [[tris(1-methylethyl)silyl]oxy] group can protect hydroxyl groups in organic molecules, preventing unwanted reactions during synthesis. The ester group can undergo hydrolysis to release the active acetic acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester is unique due to its specific silyl group, which provides distinct steric and electronic properties. This makes it particularly useful in selective silylation reactions and as a protecting group in complex organic syntheses .

Properties

CAS No.

143429-10-1

Molecular Formula

C12H26O3Si

Molecular Weight

246.42 g/mol

IUPAC Name

methyl 2-tri(propan-2-yl)silyloxyacetate

InChI

InChI=1S/C12H26O3Si/c1-9(2)16(10(3)4,11(5)6)15-8-12(13)14-7/h9-11H,8H2,1-7H3

InChI Key

JIYVKGMCROZSKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC(=O)OC

Origin of Product

United States

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